molecular formula C11H14O3 B8059787 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone CAS No. 73473-62-8

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone

Cat. No.: B8059787
CAS No.: 73473-62-8
M. Wt: 194.23 g/mol
InChI Key: CFOTVXYGMNGCLN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O3 It is a derivative of acetophenone, featuring a hydroxy group and an isopropoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-isopropoxybenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-(2-hydroxy-4-isopropoxyphenyl)ethanoic acid.

    Reduction: Formation of 1-(2-hydroxy-4-isopropoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-4-isopropoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the hydroxy and isopropoxy groups can enhance its binding affinity and specificity. Additionally, the compound may participate in signaling pathways by modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is unique due to the combination of hydroxy and isopropoxy groups on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These characteristics make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxy-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-9-4-5-10(8(3)12)11(13)6-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOTVXYGMNGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601353
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73473-62-8
Record name 1-{2-Hydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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